molecular formula C21H15ClN2O5 B5007746 (5E)-1-(4-chlorophenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-chlorophenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5007746
M. Wt: 410.8 g/mol
InChI Key: PGHKKSGAPXXZGE-LFIBNONCSA-N
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Description

The compound (5E)-1-(4-chlorophenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-chlorophenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of urea with an appropriate β-diketone under acidic conditions.

    Substitution reactions:

    Final assembly: The final step involves the condensation of the substituted pyrimidine with the benzylidene derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-chlorophenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:

    Oxidation: The methoxy and prop-2-yn-1-yloxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against various biological targets, including enzymes and receptors.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (5E)-1-(4-chlorophenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Vanillin acetate
  • (3-Chloropropyl)trimethoxysilane

Uniqueness

(5E)-1-(4-chlorophenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: is unique due to its combination of functional groups and the presence of a pyrimidine core.

Properties

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O5/c1-3-10-29-17-9-4-13(12-18(17)28-2)11-16-19(25)23-21(27)24(20(16)26)15-7-5-14(22)6-8-15/h1,4-9,11-12H,10H2,2H3,(H,23,25,27)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHKKSGAPXXZGE-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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